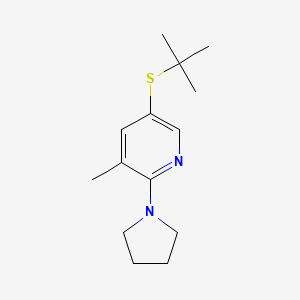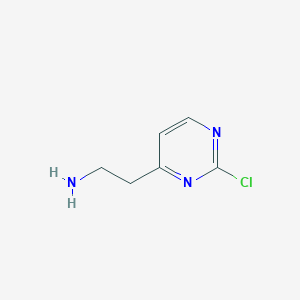![molecular formula C15H14BrN5 B11789991 6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)
6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the bromophenyl and pyrrolidinyl groups contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the Pyrrolidinyl Group: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrolidinyl group.
Reduction: Reduced derivatives of the bromophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a chlorine atom instead of bromine.
6-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a fluorine atom instead of bromine.
6-(3-Methylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C15H14BrN5 |
|---|---|
Molekulargewicht |
344.21 g/mol |
IUPAC-Name |
6-(3-bromophenyl)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H14BrN5/c16-12-3-1-2-10(8-12)13-4-5-14-18-19-15(21(14)20-13)11-6-7-17-9-11/h1-5,8,11,17H,6-7,9H2 |
InChI-Schlüssel |
NKZNVTCJWPZVLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11789920.png)
![4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789934.png)


![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)

![4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11789955.png)


![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)

![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)

